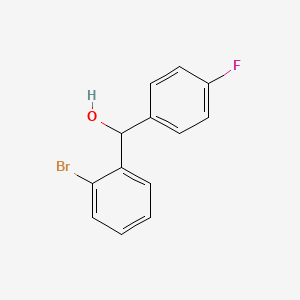

(2-Bromophenyl)(4-fluorophenyl)methanol

Description

(2-Bromophenyl)(4-fluorophenyl)methanol is a bifunctional aryl-substituted methanol derivative featuring a bromine atom at the ortho-position of one phenyl ring and a fluorine atom at the para-position of the other. Characterization typically employs advanced techniques such as 2D-NMR, ESI-MS, and X-ray crystallography to confirm stereochemistry and purity .

The bromine and fluorine substituents impart distinct electronic and steric properties. The ortho-bromine may induce steric hindrance, while the para-fluorine enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such structural features are critical in drug design, particularly for targeting receptors like muscarinic acetylcholine receptors (mAChRs), where diarylmethanols are explored as ligands .

Properties

IUPAC Name |

(2-bromophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDNYJEIVCQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271792 | |

| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59142-67-5 | |

| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-fluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-fluorobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-fluorophenyl)methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The aromatic bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: (2-Bromophenyl)(4-fluorophenyl)ketone

Reduction: (2-Bromophenyl)(4-fluorophenyl)methane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromophenyl)(4-fluorophenyl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- This steric effect is corroborated by studies on fluorophenyl-substituted porphyrins, where meso-fluorophenyl groups induce nonplanar geometries .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the hydroxyl group, enhancing hydrogen-bonding capacity. Bromine’s polarizability may facilitate halogen bonding in crystal packing or receptor interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | (4-Bromophenyl)(4-fluorophenyl)methanol | (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol |

|---|---|---|---|

| logP (predicted) | ~3.4 | ~3.4 | ~2.8 |

| Solubility | Low in water; soluble in DMSO/MeOH | Similar | Higher polarity due to pyridine |

| Hydrogen Bond Acceptors | 2 (O, F) | 2 (O, F) | 3 (O, F, N) |

Insights :

- The pyridine-containing analogue () exhibits lower logP and higher solubility, emphasizing the role of heteroaromatic rings in modulating pharmacokinetics.

- Both bromophenyl-fluorophenyl methanol isomers share similar logP values, but the ortho-bromine may reduce crystallinity due to steric disruption of packing .

Computational and Spectroscopic Analysis

Vibrational modes associated with the hydroxyl group (3400–3600 cm⁻¹) and aryl rings (1500–1600 cm⁻¹) are critical for spectroscopic identification . These findings suggest that this compound would exhibit analogous IR and UV-Vis signatures, with minor shifts due to bromine’s mass and polarizability.

Biological Activity

(2-Bromophenyl)(4-fluorophenyl)methanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings, along with a hydroxyl group (-OH) on a methanol moiety. Its molecular formula is C₁₃H₁₀BrF. Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts, making it a subject of interest for drug development.

The unique combination of halogen substituents in this compound enhances its chemical reactivity and biological activity. The synthesis typically involves a Grignard reaction, which can be optimized for industrial production by adjusting reaction conditions such as temperature and solvent choice.

Antitumor Activity

Compounds with structural similarities to this compound have been studied for their potential antitumor properties. For instance, derivatives with similar halogen substituents have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound 9h | 10-33 | MCF-7 |

| Compound 10p | 23-33 | MDA-MB-231 |

The mechanism of action for this compound may involve interactions with specific enzymes or receptors, influenced by the ability of the hydroxyl group to form hydrogen bonds. The presence of halogen atoms often increases lipophilicity and improves binding affinity to biological targets.

Antimicrobial Properties

Similar compounds have also demonstrated antimicrobial activity. For example, studies have indicated that halogenated phenolic compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Case Studies

- Antitumor Activity in Breast Cancer : In vitro studies showed that certain derivatives with similar structures to this compound exhibited IC50 values in the low nanomolar range against MCF-7 cells, indicating potent antitumor effects .

- Binding Affinity Studies : Molecular docking experiments revealed that halogenated compounds like this compound displayed favorable binding affinities to key targets involved in cancer progression, such as tubulin and various receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.